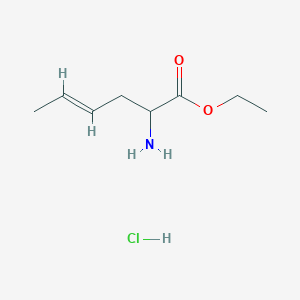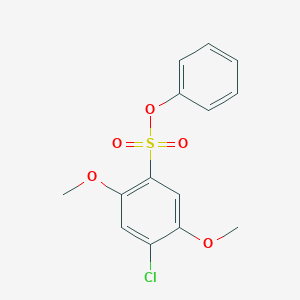
4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, commonly known as OTS964, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It is a potent inhibitor of TOPK (T-LAK cell-originated protein kinase), a serine-threonine kinase that is overexpressed in various cancers.
Scientific Research Applications
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), which share structural motifs with "4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," suggests potential applications in enhancing product shelf life by retarding oxidative reactions. Environmental occurrence, human exposure, and toxicity studies of SPAs highlight their widespread use and the necessity for future research directions to develop novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Isoquinoline Derivatives
The pharmacological significance of isoquinoline derivatives in modern therapeutics provides insights into the potential medical applications of related compounds. Isoquinoline derivatives have shown a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumor activities, suggesting that structurally related compounds like "this compound" could also have significant pharmacotherapeutic applications (Danao et al., 2021).
Catalytic Non-Enzymatic Kinetic Resolution
The development of chiral catalysts for asymmetric reactions, including the catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, underscores the potential utility of "this compound" in asymmetric organic synthesis. This application is particularly relevant for synthesizing enantiopure compounds in high enantioselectivity and yield (Pellissier, 2011).
Tert-Butyl Groups in Organic Chemistry
The use of tert-butyl groups in organic chemistry, particularly in the context of methyl tert-butyl ether (MTBE) decomposition and environmental remediation, suggests potential environmental applications for compounds featuring tert-butyl groups. Studies on the decomposition of MTBE highlight the feasibility of using advanced oxidation processes for the treatment of contaminants, indicating a potential area of research for compounds with tert-butyl groups (Hsieh et al., 2011).
properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,3)14-5-8-16(9-6-14)25(23,24)21-15-7-10-17-13(12-15)4-11-18(22)20-17/h5-10,12,21H,4,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVOCIGEHRQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2625920.png)
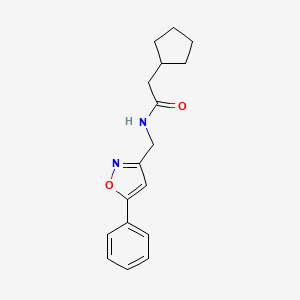

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)
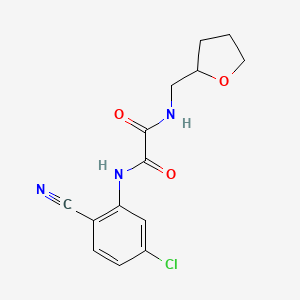
![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)
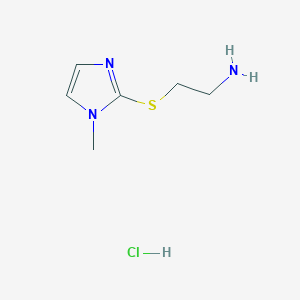

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)
